1-(2-Chlorobenzyl)pyrrolidin-3-ol
CAS No.: 1033012-63-3
Cat. No.: VC4059493
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033012-63-3 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 |
| Standard InChI Key | PXEJSKHLNKPJTA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1O)CC2=CC=CC=C2Cl |
| Canonical SMILES | C1CN(CC1O)CC2=CC=CC=C2Cl |
Introduction
1-(2-Chlorobenzyl)pyrrolidin-3-ol is an organic compound with the molecular formula C11H14ClNO and a molecular weight of approximately 211.69 g/mol . This compound features a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom, substituted with a 2-chlorobenzyl group at the nitrogen position and a hydroxyl group at the third carbon of the pyrrolidine ring. The presence of the chlorine atom and the hydroxyl group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Synthesis and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)pyrrolidin-3-ol typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the 2-chlorobenzyl and hydroxyl groups. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Synthesis Steps
-
Ring Formation: The synthesis begins with the formation of the pyrrolidine ring, which can be achieved through various methods, including cyclization reactions.
-
Functionalization: The pyrrolidine ring is then functionalized with a 2-chlorobenzyl group and a hydroxyl group. This step may involve alkylation and hydroxylation reactions.
-
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Biological Activities and Potential Applications
1-(2-Chlorobenzyl)pyrrolidin-3-ol has been investigated for its potential biological activities, including interactions with enzymes and receptors. These interactions can modulate biological functions, leading to various pharmacological effects. The compound's unique structure, featuring a chlorine atom and a hydroxyl group, contributes to its distinct pharmacokinetic properties, which may enhance its efficacy as a therapeutic agent.
Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chlorobenzyl)pyrrolidin-3-ol | Chlorine on benzyl ring, hydroxyl on pyrrolidine | Potential therapeutic applications |
| 1-(4-Aminobenzyl)pyrrolidin-3-ol | Amino group on benzyl ring | Antimicrobial, anticancer |
| (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol | Amino group on pyrrolidine | Antidepressant |
| 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol | Fluoro substitution on benzyl ring | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume